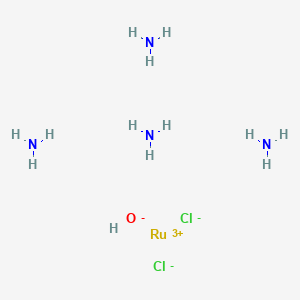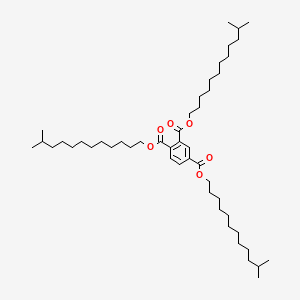![molecular formula C13H10ClFN8O2 B13755540 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole and triazole rings, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to nitro derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
科学的研究の応用
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide exhibits unique properties due to the presence of both chlorine and fluorine atoms in the phenyl ring. This dual substitution can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable candidate for further research and development.
特性
分子式 |
C13H10ClFN8O2 |
|---|---|
分子量 |
364.72 g/mol |
IUPAC名 |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H10ClFN8O2/c1-6-10(23(22-18-6)12-11(16)20-25-21-12)13(24)19-17-5-7-8(14)3-2-4-9(7)15/h2-5H,1H3,(H2,16,20)(H,19,24)/b17-5+ |
InChIキー |
HWNGVPWTFQBBMH-YAXRCOADSA-N |
異性体SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
正規SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


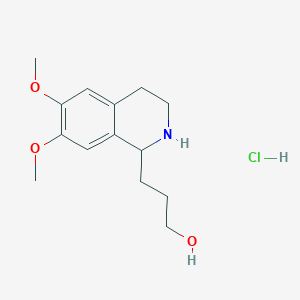
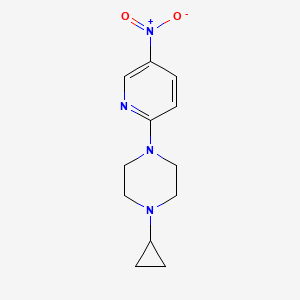
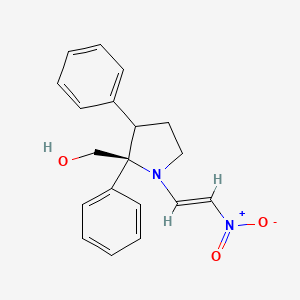
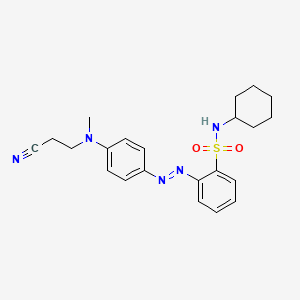

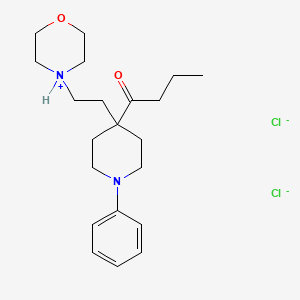
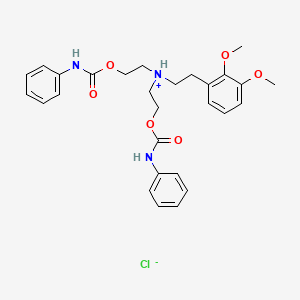
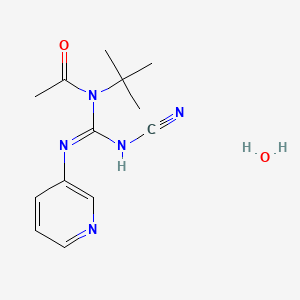

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)

